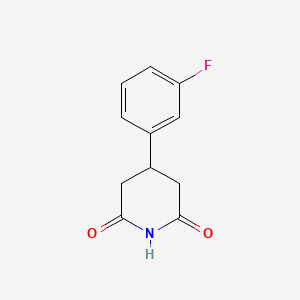

4-(3-Fluorophenyl)piperidine-2,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-fluorophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCHNRJQUCGHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650719 | |

| Record name | 4-(3-Fluorophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959246-81-2 | |

| Record name | 4-(3-Fluorophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-(3-Fluorophenyl)piperidine-2,6-dione and Related Molecular Glues

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 4-(3-Fluorophenyl)piperidine-2,6-dione is limited in publicly accessible literature. This guide provides an in-depth analysis of its overwhelmingly probable mechanism of action based on the well-established pharmacology of its core piperidine-2,6-dione scaffold, a hallmark of immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulating Drugs (CELMoDs). The principles, pathways, and protocols described herein are foundational for the characterization of this entire class of molecules.

Introduction: The Rise of Molecular Glues

The piperidine-2,6-dione heterocycle is a privileged scaffold in modern medicinal chemistry. It forms the core of transformative drugs such as thalidomide, lenalidomide, and pomalidomide.[1][2][][4] These molecules, and by extension this compound, operate through a novel and powerful mechanism: they function as "molecular glues."[5][6] Rather than inhibiting a protein's active site, they remodel the surface of an E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), to induce the degradation of proteins not normally targeted by this ligase.[1][7][8][9] This process, known as targeted protein degradation, offers a paradigm-shifting approach to drug discovery, enabling the elimination of previously "undruggable" protein targets.[10][11][12]

This guide will elucidate the intricate molecular machinery hijacked by these compounds, detail the downstream consequences of their action, and provide robust, field-proven experimental protocols for their scientific investigation.

Part 1: The Core Mechanism - Hijacking the Ubiquitin-Proteasome System

The central mechanism of action for piperidine-2,6-dione derivatives is the modulation of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[7][13][14][15] These compounds bind directly to Cereblon (CRBN), which serves as the substrate receptor for this complex.[8][16][17]

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for degrading unwanted or damaged proteins. E3 ubiquitin ligases are the key components that provide substrate specificity. The CRL4^CRBN^ complex is composed of:

-

Cullin 4 (CUL4): A scaffold protein that provides the structural backbone.[15]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.[7][15]

-

Regulator of Cullins 1 (ROC1 or RBX1): A RING-domain protein that recruits the ubiquitin-conjugating enzyme (E2).[15][17]

-

Cereblon (CRBN): The substrate receptor that directly binds to proteins destined for degradation.[7][13][16]

The Molecular Glue Effect

This compound and its analogs act as molecular glues by inducing a novel protein-protein interaction. The glutarimide ring of the piperidine-2,6-dione moiety fits into a specific tri-tryptophan pocket on the surface of CRBN.[18][19] This binding event subtly alters the conformation of the substrate-binding surface, creating a new interface that has high affinity for proteins not normally recognized by CRBN.[1][5][20] These newly recruited proteins are termed "neosubstrates."[10][11][18]

The formation of this stable, drug-dependent ternary complex (CRBN - Molecular Glue - Neosubstrate) is the pivotal event in the mechanism of action.[10][21][22]

Neosubstrate Ubiquitination and Degradation

Once the neosubstrate is locked into the ternary complex, it is brought into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. This proximity facilitates the transfer of ubiquitin molecules to lysine residues on the neosubstrate, forming a polyubiquitin chain. This chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged neosubstrate into small peptides.[23][24]

Part 2: Key Neosubstrates and Downstream Consequences

The specific therapeutic and toxicological effects of CRBN modulators are dictated by the portfolio of neosubstrates they recruit for degradation. While the exact neosubstrate profile of this compound requires experimental confirmation, the profiles of its parent analogs are well-characterized.

Ikaros (IKZF1) and Aiolos (IKZF3)

The degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is central to the anti-myeloma activity of lenalidomide and pomalidomide.[1][24][25][26][27]

-

Mechanism: IKZF1 and IKZF3 are essential for the survival of multiple myeloma cells.[19][28] Their degradation leads to the downregulation of critical oncogenes, including Interferon Regulatory Factor 4 (IRF4) and MYC, ultimately triggering apoptosis in malignant plasma cells.[16][25]

-

Immunomodulatory Effects: The degradation of these factors in T cells represses transcriptional checkpoints, leading to enhanced T-cell proliferation and increased production of Interleukin-2 (IL-2).[2][25][27] This T-cell co-stimulation contributes significantly to the overall anti-cancer immune response.

Other Clinically Relevant Neosubstrates

Structural modifications to the piperidine-2,6-dione scaffold can alter neosubstrate specificity, leading to different biological outcomes.[6][20]

| Neosubstrate | Biological Role | Consequence of Degradation | Associated Drugs |

| IKZF1 / IKZF3 | Lymphoid transcription factors | Anti-myeloma activity, T-cell activation[1][16][19] | Lenalidomide, Pomalidomide |

| Casein Kinase 1α (CK1α) | Serine/threonine kinase | Efficacy in myelodysplastic syndrome with del(5q)[1][18] | Lenalidomide |

| GSPT1 | Translation termination factor | Broad anti-cancer activity | CC-885 (CELMoD) |

| SALL4 | Transcription factor in development | Teratogenicity (limb deformities)[8][18][20] | Thalidomide |

This table summarizes key neosubstrates identified for various CRBN modulators.

Part 3: Experimental Characterization Workflows

A rigorous, multi-step experimental cascade is required to fully characterize the mechanism of action of a novel piperidine-2,6-dione derivative.

Workflow for Mechanistic Characterization

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the CRBN-drug-neosubstrate complex in a homogenous format.[21]

Objective: To measure the compound-dependent proximity of CRBN and a neosubstrate.

Materials:

-

Recombinant His-tagged CRBN/DDB1 complex.

-

Recombinant GST-tagged neosubstrate (e.g., IKZF1 zinc finger domain).

-

Terbium (Tb)-conjugated anti-His antibody (Donor).

-

Fluorescein- or AlexaFluor488-conjugated anti-GST antibody (Acceptor).

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4).

-

Test compound (serial dilution).

-

384-well, low-volume, non-binding plates.

-

TR-FRET enabled plate reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare working solutions of proteins and antibodies in assay buffer.

-

Assay Plate Setup: To each well, add:

-

5 µL of test compound dilution.

-

5 µL of His-CRBN/DDB1 and Tb-anti-His antibody mix.

-

5 µL of GST-IKZF1 and AF488-anti-GST antibody mix.

-

-

Incubation: Incubate the plate at room temperature for 60-180 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission at two wavelengths:

-

Donor emission (e.g., 620 nm).

-

Acceptor emission (e.g., 520 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the compound concentration.

-

Analyze the resulting bell-shaped curve to determine the concentration for maximal complex formation (DC₅₀) and the "hook effect" at high concentrations where binary complexes dominate.[29]

-

This biochemical assay reconstitutes the ubiquitination cascade to directly visualize drug-dependent modification of a neosubstrate.[30][31][32]

Objective: To demonstrate that the compound induces CRL4^CRBN^-mediated poly-ubiquitination of a neosubstrate.

Materials:

-

E1 Activating Enzyme (e.g., UBE1).

-

E2 Conjugating Enzyme (e.g., UBCH5a).

-

Recombinant CRL4^CRBN^ complex.

-

Recombinant neosubstrate (e.g., IKZF1).

-

Ubiquitin.

-

Mg-ATP solution.

-

Ubiquitination Reaction Buffer.

-

Test compound and DMSO (vehicle control).

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents.

-

Antibodies: Anti-IKZF1, Anti-Ubiquitin.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, assemble the following on ice:

-

Ubiquitination Buffer

-

E1 Enzyme (e.g., 100 nM)

-

E2 Enzyme (e.g., 500 nM)

-

CRL4^CRBN^ complex (e.g., 200 nM)

-

Neosubstrate (e.g., 500 nM)

-

Ubiquitin (e.g., 10 µM)

-

Test compound (e.g., 1 µM) or DMSO

-

-

Initiate Reaction: Add Mg-ATP solution (e.g., 5 mM final concentration) to start the reaction.

-

Incubation: Incubate at 37°C for 60-90 minutes.

-

Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an anti-IKZF1 antibody.

-

-

Data Interpretation: A high-molecular-weight smear or ladder of bands appearing above the unmodified IKZF1 band in the compound-treated lane (but not in the DMSO control) indicates successful poly-ubiquitination.

Advanced mass spectrometry-based proteomics is the definitive method for identifying the complete set of proteins degraded by a novel molecular glue in an unbiased manner.[33][34][35]

Objective: To identify all cellular proteins whose abundance is significantly reduced upon compound treatment.

Workflow:

-

Cell Treatment: Treat a relevant cell line (e.g., MM.1S multiple myeloma cells) with the test compound at an effective concentration (e.g., 1 µM) and a vehicle control (DMSO) for a time course (e.g., 4, 8, 24 hours).

-

Cell Lysis and Protein Digestion: Harvest cells, lyse, and quantify total protein. Digest proteins into peptides using an enzyme like trypsin.

-

Peptide Labeling (Optional but Recommended): For quantitative precision, label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ).

-

LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify their corresponding proteins.

-

Perform statistical analysis to identify proteins that are significantly and consistently downregulated in the compound-treated samples compared to the vehicle control.

-

Perform bioinformatics analysis on the list of "hits" to identify enriched pathways and cellular functions.

-

-

Validation: Validate key hits from the proteomics screen using orthogonal methods, such as Western blotting or targeted proteomics (Selected Reaction Monitoring - SRM).

Conclusion

The this compound scaffold places this molecule firmly within the class of Cereblon-modulating molecular glues. Its mechanism of action is predicted to involve binding to CRBN, inducing the formation of a ternary complex with specific neosubstrate proteins, and thereby co-opting the ubiquitin-proteasome system to trigger their degradation. The identity of these neosubstrates will define its therapeutic potential and toxicological liabilities. The experimental workflows outlined in this guide provide a comprehensive framework for elucidating this mechanism, from initial target engagement to the global cellular consequences, empowering researchers to fully characterize this and other novel agents in this exciting therapeutic class.

References

- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What are CRBN modulators and how do they work? [synapse.patsnap.com]

- 10. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs | springermedizin.de [springermedizin.de]

- 13. gosset.ai [gosset.ai]

- 14. researchgate.net [researchgate.net]

- 15. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]

- 23. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 28. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma | Haematologica [haematologica.org]

- 29. resources.revvity.com [resources.revvity.com]

- 30. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bio-protocol.org [bio-protocol.org]

- 32. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]

- 33. Unveiling the hidden interactome of CRBN molecular glues. | Broad Institute [broadinstitute.org]

- 34. biorxiv.org [biorxiv.org]

- 35. Proteomics-Based Approaches to Identify and Characterize Molecular Glues [escholarship.org]

An In-depth Technical Guide to the Predicted Biological Activity of 4-(3-Fluorophenyl)piperidine-2,6-dione

A Hypothesis-Driven Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the predicted biological activities of the novel compound, 4-(3-Fluorophenyl)piperidine-2,6-dione. While direct experimental data on this specific molecule is not yet prevalent in published literature, its core chemical architecture, featuring a piperidine-2,6-dione (glutarimide) ring and a 4-aryl substitution, is shared with several classes of well-characterized, clinically significant therapeutic agents. By drawing robust analogies to molecules such as thalidomide, lenalidomide, glutethimide, and various 4-arylpiperidine-based CNS agents, we can construct a strong, hypothesis-driven framework to guide future research and drug discovery efforts. This guide will delve into the predicted mechanisms of action, propose detailed experimental protocols for validation, and outline the potential therapeutic applications of this compound, thereby providing a foundational roadmap for its scientific exploration.

Introduction: Deconstructing the Scaffold

The structure of this compound presents two key pharmacophoric elements:

-

The Piperidine-2,6-dione (Glutarimide) Core: This cyclic imide is the central structural feature of immunomodulatory drugs (IMiDs®) like thalidomide and its potent analogs, lenalidomide and pomalidomide.[1][2] It is also the core of the sedative-hypnotic drug glutethimide.[3] The glutarimide ring is crucial for interaction with the E3 ubiquitin ligase Cereblon (CRBN), a key mechanism for the therapeutic effects of IMiDs.[4]

-

The 4-(3-Fluorophenyl) Group: The substitution at the 4-position of the piperidine ring with an aryl group is a common feature in a wide range of biologically active compounds, including opioids, antipsychotics, and neuroprotective agents.[5] The fluorine atom on the phenyl ring can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing blood-brain barrier penetration and target engagement.

Given these structural precedents, we can logically hypothesize three primary avenues of biological activity for this compound:

-

Immunomodulatory and Anti-Angiogenic Activity (Thalidomide Analogy)

-

Anticancer Activity (General Piperidine-2,6-dione and PI3K/Akt Pathway Analogy)

-

Central Nervous System (CNS) Activity , including potential neuroprotective or aromatase-inhibiting effects (Glutethimide and 4-Arylpiperidine Analogy)

This guide will explore the scientific rationale behind each of these hypotheses.

Predicted Biological Activity I: Immunomodulation and Anti-Angiogenesis via Cereblon (CRBN) Modulation

Mechanistic Rationale: The Molecular Glue Hypothesis

The most profound insight into the action of glutarimide-containing drugs is their function as "molecular glues." Thalidomide, lenalidomide, and pomalidomide bind to the substrate receptor Cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[4][6] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of proteins not normally targeted by this ligase, known as "neosubstrates."[1][7]

Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] Their subsequent ubiquitination and proteasomal degradation lead to two critical downstream effects:

-

Direct Anti-Myeloma Effect: Downregulation of IRF4 and MYC, crucial survival factors for myeloma cells.[8]

-

Immunomodulatory Effect: Enhanced production of Interleukin-2 (IL-2) and Interferon-gamma (IFNγ) from T-cells, and increased activity of Natural Killer (NK) cells.[2]

Furthermore, IMiDs are known to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[2] The anti-angiogenic properties of these compounds are also well-documented, believed to be mediated through modulation of various growth factors.[9]

Given its glutarimide core, it is highly plausible that this compound will bind to CRBN and exhibit similar immunomodulatory and anti-angiogenic activities.

Figure 1: Hypothesized mechanism of CRBN-mediated protein degradation.

Key Experiments for Validation

This assay is a primary screen for immunomodulatory activity.

Protocol:

-

Isolate PBMCs: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and plate at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Compound Treatment: Pre-incubate cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) for 2 hours at 37°C, 5% CO2. Include a vehicle control (DMSO) and a positive control (e.g., lenalidomide).

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce TNF-α production.

-

Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.

-

Quantification: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

-

Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of TNF-α production compared to the LPS-stimulated vehicle control.

This assay models the reorganization step of angiogenesis.[10][11]

Protocol:

-

Matrix Coating: Thaw a basement membrane matrix (e.g., Matrigel®) on ice.[12] Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.

-

Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[13]

-

Cell Preparation: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in basal medium containing the desired concentrations of this compound. A pro-angiogenic factor like VEGF can be used as a positive control, and an inhibitor like suramin as a negative control.

-

Cell Seeding: Seed the HUVECs (e.g., 1.5 x 10^4 cells/well) onto the solidified matrix.

-

Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours.

-

Imaging and Analysis: Monitor the formation of capillary-like tube structures using an inverted microscope. Capture images at regular intervals. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Predicted Biological Activity II: Anticancer Activity

Mechanistic Rationale: Targeting Cancer Cell Proliferation and Survival

Beyond the specific mechanism of CRBN modulation in hematological malignancies, the broader piperidine structural motif is prevalent in many anticancer agents.[7] These compounds often exert their effects by inducing apoptosis (programmed cell death) and arresting the cell cycle. A central signaling pathway frequently dysregulated in cancer, and a common target for therapeutic intervention, is the PI3K/Akt/mTOR pathway.[14][15][16]

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth.[17] Activation of this cascade leads to the phosphorylation and inhibition of pro-apoptotic proteins (like Bad) and cell cycle inhibitors (like p21 and p27), thereby promoting cancer cell survival. We hypothesize that this compound may inhibit this pathway, leading to decreased cancer cell viability.

-

Apoptosis Induction: Inhibition of survival pathways like PI3K/Akt can trigger the intrinsic apoptotic pathway, characterized by the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7).

-

Cell Cycle Arrest: Many cytotoxic agents halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M) to prevent proliferation, which can be a prelude to apoptosis.

Figure 2: Experimental workflow for assessing anticancer activity.

Key Experiments for Validation

This is a fundamental colorimetric assay to assess the effect of the compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer, HCT116 colon cancer) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Plot the percentage of cell viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Treatment: Treat cells with the compound at its GI50 concentration for 24, 48, and 72 hours.

-

Harvesting: Harvest both adherent and floating cells, and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 1 hour (or store at -20°C).

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content, proportional to PI fluorescence, will distinguish cell cycle phases. Analyze the resulting histograms to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase suggests cell cycle arrest.

This assay measures the activity of key executioner caspases to confirm apoptosis.

Protocol:

-

Cell Treatment: Plate cells in a 96-well plate and treat with the compound for a predetermined time (e.g., 24 hours).

-

Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) directly to the wells. The reagent also contains a cell-lysing agent.

-

Incubation: Incubate at room temperature for 1-2 hours. If apoptosis is occurring, active caspase-3/7 will cleave the substrate, releasing a fluorescent or luminescent signal.

-

Measurement: Read the fluorescence (e.g., Ex/Em ~499/521 nm) or luminescence signal using a plate reader.

-

Analysis: An increase in signal compared to the untreated control indicates activation of executioner caspases and induction of apoptosis.

Predicted Biological Activity III: CNS and Neuroprotective Effects

Mechanistic Rationale: A Tale of Two Scaffolds

The potential for CNS activity is derived from both the glutarimide and the 4-arylpiperidine moieties.

-

Glutethimide Analogy (Sedative/Aromatase Inhibition): Glutethimide, or 2-ethyl-2-phenylglutarimide, is structurally very similar to our compound of interest. It was marketed as a sedative-hypnotic and is known to act as a CNS depressant, likely through modulation of GABAergic neurotransmission.[3] A closely related analog, aminoglutethimide, is a well-known inhibitor of the enzyme aromatase, which converts androgens to estrogens. This makes it a therapeutic for estrogen-dependent breast cancer. It is plausible that this compound could exhibit either sedative or aromatase-inhibiting properties.

-

4-Arylpiperidine Analogy (Neuroprotection): The 4-phenylpiperidine scaffold is a privileged structure in CNS drug discovery.[5] Of particular interest is its presence in ligands for the Sigma-1 receptor (S1R). The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal survival.[2][14] S1R agonists have demonstrated broad neuroprotective effects in various models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) and ischemic stroke.[3] The proposed mechanisms include attenuating excitotoxicity, reducing oxidative stress, and modulating neuroinflammation.[14]

Key Experiments for Validation

This biochemical assay directly measures the ability of the compound to inhibit the conversion of androgens to estrogens.

Protocol:

-

Enzyme Source: Use human placental microsomes or recombinant human aromatase as the enzyme source.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme source, a cofactor (NADPH), and a tritiated androgen substrate (e.g., [1β-³H]-androst-4-ene-3,17-dione).

-

Inhibition: Add varying concentrations of this compound or a known inhibitor (e.g., aminoglutethimide, letrozole).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). The aromatase enzyme will convert the substrate to estrogen, releasing tritiated water (³H₂O) in the process.

-

Reaction Termination & Separation: Stop the reaction and separate the tritiated water from the remaining labeled substrate using a dextran-coated charcoal suspension.

-

Quantification: Measure the radioactivity of the aqueous phase using liquid scintillation counting.

-

Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value.

This cell-based assay models the dopaminergic neurodegeneration seen in Parkinson's disease. The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) selectively damages dopaminergic neurons.

Protocol:

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) and differentiate them into a more mature, neuron-like phenotype using agents like retinoic acid.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

-

Toxin Exposure: Expose the cells to a toxic concentration of MPP+ (e.g., 1 mM) for an additional 24-48 hours. Include a vehicle control (no compound, no toxin), a toxin-only control, and a positive control (e.g., a known neuroprotective agent).

-

Viability Assessment: Measure cell viability using the MTT assay (as described in section 3.2.1) or a lactate dehydrogenase (LDH) release assay, which measures membrane damage.

-

Analysis: A significant increase in cell viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.

Proposed Synthesis Route

A practical and efficient method for synthesizing 3-substituted piperidine-2,6-diones involves a base-promoted Michael addition/intramolecular imidation cascade. This transition-metal-free approach is operationally simple and accommodates a wide range of functional groups.

Figure 3: Proposed synthetic pathway for the target compound.

General Protocol:

-

To a solution of acrylamide (1 equivalent) in anhydrous DMF under an inert atmosphere, add 3-fluorophenyl methyl acetate (2 equivalents).

-

Cool the mixture to -20°C.

-

Add potassium tert-butoxide (KOtBu, 2 equivalents) portion-wise, maintaining the temperature.

-

Stir the reaction at -20°C for 30 minutes.

-

Allow the reaction to warm to room temperature (25°C) and stir for an additional 6-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Data Summary and Comparative Analysis

To provide context for potential experimental outcomes, the following table summarizes typical activity ranges for the parent analog compounds discussed.

| Compound Class | Biological Activity | Key Target(s) | Typical In Vitro Potency (IC50/EC50) |

| Thalidomide Analogs | Immunomodulation (TNF-α↓) | CRBN | 1 - 200 µM (Thalidomide)[2] |

| (Lenalidomide, Pomalidomide) | Anti-proliferative (Myeloma) | CRBN, IKZF1/3 | 0.01 - 1 µM (Lenalidomide)[1] |

| Glutethimide Analogs | Aromatase Inhibition | Aromatase (CYP19A1) | 0.3 - 37 µM (Aminoglutethimide) |

| 4-Arylpiperidines | Neuroprotection | Sigma-1 Receptor (S1R) | 1 - 100 nM (Various Ligands)[14] |

| PI3K/Akt Pathway Inhibition | PI3K, Akt | Varies widely (nM to µM range)[14] |

This table presents approximate values from the literature for comparative purposes. Actual values for this compound must be determined experimentally.

Conclusion and Future Directions

This compound is a novel chemical entity with significant, untapped therapeutic potential. Based on a rigorous analysis of its core structural motifs, we have established a strong scientific rationale for investigating its activity in three key areas: immunomodulation, oncology, and neuroscience. The compound's similarity to the glutarimide-based IMiDs suggests a high probability of interaction with Cereblon, making it a prime candidate for development as an immunomodulatory or anti-myeloma agent. Concurrently, its 4-arylpiperidine structure points toward potential applications in treating neurodegenerative disorders or as a CNS-active agent, possibly through aromatase inhibition or sigma-1 receptor modulation.

The experimental protocols detailed in this guide provide a clear and robust path for the initial characterization and validation of these hypothesized activities. Successful validation in these in vitro assays would warrant progression to more complex studies, including:

-

Target Deconvolution: Identifying the specific protein targets (e.g., CRBN, S1R, specific kinases) through techniques like affinity chromatography or thermal shift assays.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer, inflammation, or neurodegeneration.

-

Pharmacokinetic and ADME Profiling: Assessing the absorption, distribution, metabolism, and excretion properties of the compound to evaluate its drug-likeness.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational blueprint, empowering researchers to systematically unlock the therapeutic promise of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. grant.rscf.ru [grant.rscf.ru]

- 12. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]

- 17. researchgate.net [researchgate.net]

synthetic routes for 4-(3-Fluorophenyl)piperidine-2,6-dione

An In-Depth Technical Guide to the Synthetic Routes for 4-(3-Fluorophenyl)piperidine-2,6-dione

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as 3-(3-fluorophenyl)glutarimide, is a pivotal structural motif in modern medicinal chemistry. As an analog of thalidomide, it serves as a crucial building block for a class of molecules known as immunomodulatory drugs (IMiDs) and as a versatile warhead for Proteolysis Targeting Chimeras (PROTACs).[1] These therapeutic modalities leverage the molecule's ability to bind to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), enabling the targeted degradation of disease-causing proteins.[2][3] The strategic placement of the fluorine atom on the phenyl ring can significantly modulate the molecule's electronic properties and binding interactions, making it a valuable tool for drug discovery professionals.[4] This guide provides a comprehensive overview of the principal synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. By deconstructing the target molecule, this compound, we can identify key bond disconnections and reveal plausible synthetic pathways from readily available starting materials. The primary disconnection points are the amide C-N bonds within the glutarimide ring, leading back to a C5 linear precursor, 3-(3-fluorophenyl)glutaric acid or its derivatives. A further C-C bond disconnection between the C3 and C4 positions of this precursor points towards a Michael addition strategy, a powerful tool for C-C bond formation.

Caption: Retrosynthetic analysis of this compound.

Synthetic Route I: Cyclization of 3-(3-Fluorophenyl)glutaric Acid Derivatives

This classical and reliable approach builds the carbon backbone first, followed by the formation of the heterocyclic glutarimide ring. The key intermediate is 3-(3-fluorophenyl)glutaric acid, which is then cyclized with a source of ammonia.

Mechanism and Strategy

The synthesis commences with a Michael addition reaction. The α-proton of a 3-fluorophenylacetate ester is sufficiently acidic to be removed by a base like sodium ethoxide, forming a nucleophilic enolate. This enolate then attacks an acrylic ester (Michael acceptor), forming the C3-C4 bond of the glutaric acid backbone. Subsequent hydrolysis of the diester yields the diacid. The final step involves a condensation-cyclization reaction. Heating the diacid with an ammonia source, such as urea or aqueous ammonia, first forms the diamide, which then undergoes intramolecular cyclization via dehydration to yield the target imide.[5] An alternative is to first convert the diacid to the more reactive glutaric anhydride, which can then be readily converted to the imide.[6]

Caption: Workflow for the cyclization of glutaric acid derivatives.

Experimental Protocol

Step 2a: Synthesis of 3-(3-Fluorophenyl)glutaric Acid

-

To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in anhydrous ethanol), add ethyl 2-(3-fluorophenyl)acetate (1.0 eq.) dropwise at 0 °C.

-

Stir the mixture for 30 minutes, then add ethyl acrylate (1.0 eq.) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude diethyl 3-(3-fluorophenyl)glutarate.

-

To the crude diester, add a 2 M aqueous solution of sodium hydroxide (2.5 eq.) and heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-(3-fluorophenyl)glutaric acid.

Step 2b: Synthesis of this compound

-

In a round-bottom flask, thoroughly mix 3-(3-fluorophenyl)glutaric acid (1.0 eq.) and urea (2.0 eq.).

-

Heat the mixture to 150-160 °C and maintain this temperature for 2-3 hours, allowing ammonia and carbon dioxide to evolve.

-

Cool the reaction mixture to approximately 100 °C and add hot water to dissolve the product.

-

Allow the solution to cool to room temperature, during which the product will crystallize.

-

Collect the crystals by filtration, wash with cold water, and recrystallize from ethanol/water to afford pure this compound.

Synthetic Route II: Catalytic Hydrogenation of Glutaronitrile Precursor

This pathway involves the initial construction of a dinitrile precursor, 3-(3-fluorophenyl)glutaronitrile, followed by hydrolysis and cyclization. This route is particularly useful when nitrile-containing starting materials are more accessible or cost-effective.

Mechanism and Strategy

The synthesis begins with a base-catalyzed Michael addition of 3-fluorophenylacetonitrile to acrylonitrile. The acidic α-proton of the acetonitrile is readily removed by a base like Triton B (benzyltrimethylammonium hydroxide) to form a carbanion, which attacks the acrylonitrile to form the dinitrile. The crucial step is the subsequent hydrolysis of both nitrile groups. This is typically achieved under strong acidic conditions (e.g., concentrated sulfuric or hydrochloric acid), which protonates the nitrogen atoms, facilitating nucleophilic attack by water. The hydrolysis proceeds through amide intermediates to the diacid, which, upon heating in the acidic medium or during workup, can cyclize to the desired glutarimide. While catalytic hydrogenation is a powerful tool for converting nitriles to amines, selective hydrolysis to the imide is generally more direct and higher yielding for this specific target.[7][8][9]

Caption: Workflow for the glutaronitrile hydrolysis and cyclization route.

Experimental Protocol

Step 3a: Synthesis of 3-(3-Fluorophenyl)glutaronitrile

-

To a stirred solution of 3-fluorophenylacetonitrile (1.0 eq.) in t-butanol, add a catalytic amount of Triton B (40% in methanol).

-

Heat the mixture to 50 °C and add acrylonitrile (1.05 eq.) dropwise over 30 minutes.

-

Maintain the reaction at 50-60 °C for 4 hours.

-

Cool the mixture to room temperature and neutralize with acetic acid.

-

Remove the solvent under reduced pressure. The residue is taken up in dichloromethane, washed with water and brine, dried over magnesium sulfate, and concentrated to yield crude 3-(3-fluorophenyl)glutaronitrile, which can be used directly in the next step.

Step 3b: Hydrolysis and Cyclization

-

Add the crude 3-(3-fluorophenyl)glutaronitrile (1.0 eq.) portion-wise to concentrated sulfuric acid (5-10 volumes) at a temperature below 20 °C.

-

Slowly heat the reaction mixture to 100-120 °C and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.

-

Recrystallization from an appropriate solvent system (e.g., ethanol) yields the pure product.

Synthetic Route III: Michael Addition/Imidation Cascade

This modern and efficient approach constructs the piperidine-2,6-dione scaffold in a single, atom-economical step from simple precursors. It leverages a cascade reaction sequence under transition-metal-free conditions.[1]

Mechanism and Strategy

This elegant synthesis relies on the reaction between a substituted methyl acetate (the Michael donor) and acrylamide (the Michael acceptor).[1] A strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), is crucial. It serves to deprotonate the α-carbon of the 3-fluorophenylacetate, generating a potent nucleophile. This carbanion then undergoes a 1,4-conjugate addition (Michael addition) to acrylamide. The resulting anionic intermediate does not require quenching; instead, it undergoes a rapid intramolecular cyclization. The nitrogen anion of the amide attacks the ester carbonyl, displacing the methoxide leaving group and forming the thermodynamically stable six-membered glutarimide ring in situ. This cascade approach is highly efficient, often proceeding under mild conditions with excellent functional group tolerance.[1]

Caption: Cascade reaction for piperidine-2,6-dione synthesis.

Experimental Protocol

(Based on the methodology reported by Li, et al. for similar structures)[1]

-

To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add acrylamide (1.0 eq.) and anhydrous N,N-Dimethylformamide (DMF).

-

Cool the solution to -20 °C in a cryo-cool bath.

-

Add potassium tert-butoxide (KOtBu, 2.0 eq.) portion-wise, ensuring the temperature remains below -15 °C.

-

Add methyl 2-(3-fluorophenyl)acetate (2.0 eq.) dropwise to the suspension.

-

Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 6 hours.

-

Monitor the reaction by TLC or LC-MS for completion.

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors including starting material availability, scalability, cost, and the desired purity profile. The following table summarizes the key aspects of the described methodologies.

| Feature | Route I: Glutaric Acid Cyclization | Route II: Glutaronitrile Hydrolysis | Route III: Cascade Reaction |

| Key Reaction | Michael Addition & Amide Condensation | Michael Addition & Nitrile Hydrolysis | Michael Addition/Imidation Cascade |

| Starting Materials | 3-Fluorophenylacetate, Acrylate | 3-Fluorophenylacetonitrile, Acrylonitrile | 3-Fluorophenylacetate, Acrylamide |

| Number of Steps | 2-3 steps | 2 steps | 1 step (one-pot) |

| Typical Yields | Moderate to Good | Moderate | Good to Excellent[1] |

| Advantages | Robust, well-established chemistry. Uses common reagents. | Good for nitrile-based starting materials. Can be a one-pot hydrolysis/cyclization. | Highly efficient and atom-economical.[1] Mild conditions, operational simplicity.[1] |

| Disadvantages | Requires high temperatures for cyclization. Can generate side products. | Requires harsh acidic conditions for hydrolysis. Safety concerns with handling concentrated acids. | Requires strictly anhydrous conditions. Strong base (KOtBu) is moisture-sensitive. |

Conclusion

The synthesis of this compound can be accomplished through several effective strategies. The classical methods involving the cyclization of glutaric acid or the hydrolysis of glutaronitrile precursors are robust and reliable, forming the bedrock of traditional approaches. However, for researchers seeking efficiency, operational simplicity, and higher yields under milder conditions, the modern Michael addition/imidation cascade reaction presents a compelling and elegant alternative.[1] The selection of an optimal route will ultimately be guided by the specific constraints and objectives of the research or development program, including scale, cost, available equipment, and safety considerations. This guide provides the foundational knowledge and practical protocols necessary for drug development professionals to confidently synthesize this critical chemical entity.

References

- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grant.rscf.ru [grant.rscf.ru]

- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. US3634428A - Beta-(para-halo-phenyl)-glutaric acid imides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(3-Fluorophenyl)piperidine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

4-(3-Fluorophenyl)piperidine-2,6-dione is a synthetic small molecule belonging to the glutarimide class of compounds. The piperidine-2,6-dione scaffold is of significant interest in medicinal chemistry, forming the core of drugs with diverse therapeutic applications. The introduction of a 3-fluorophenyl substituent at the 4-position of the piperidine ring is anticipated to modulate the molecule's physicochemical and pharmacokinetic properties, potentially influencing its biological activity, metabolic stability, and cell permeability. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering insights for its application in research and drug development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide will leverage data from structurally related compounds and established scientific principles to provide a robust predictive analysis and detail the requisite experimental methodologies for its full characterization.

Molecular Structure and Core Properties

The foundational attributes of a molecule are dictated by its structure. Understanding these basic properties is the first step in a comprehensive physicochemical evaluation.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-(3-fluorophenyl)-2,6-Piperidinedione | [3] |

| CAS Number | 959246-81-2 | [3][4][5] |

| Molecular Formula | C₁₁H₁₀FNO₂ | [2][3][4] |

| Molecular Weight | 207.20 g/mol | [4] |

The structure of this compound, depicted below, features a central piperidine-2,6-dione ring, which is a derivative of glutarimide. A fluorophenyl group is attached at the C4 position of this heterocyclic ring. The fluorine atom, being the most electronegative element, is expected to influence the electronic distribution within the phenyl ring and, consequently, the molecule's overall polarity and interaction with biological targets.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties and Their Significance in Drug Discovery

In the absence of extensive experimental data, computational predictions provide valuable initial insights into the behavior of a molecule. These predictions are crucial in the early stages of drug discovery for candidate selection and optimization.

| Property | Predicted Value | Significance in Drug Development |

| Boiling Point | 384.7 ± 42.0 °C | Indicates low volatility and thermal stability under physiological conditions. |

| Density | 1.264 ± 0.06 g/cm³ | Useful for formulation development and understanding of molecular packing. |

| pKa | 11.27 ± 0.40 | The imide proton is weakly acidic, suggesting the molecule will be predominantly neutral at physiological pH, which can favor membrane permeability. |

Note: The values presented in this table are computationally predicted and have not been experimentally verified.[3]

Stereochemistry and Conformational Analysis

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain, a common feature for 2,6-disubstituted piperidine-4-ones.[6] The 3-fluorophenyl substituent at the C4 position can exist in either an axial or equatorial orientation. The equatorial position is generally more energetically favorable for bulky substituents, as it minimizes 1,3-diaxial interactions.

A crystal structure of a related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, confirms that the substituents on the piperidine ring adopt equatorial orientations.[6][7] This provides strong evidence to suggest that the 3-fluorophenyl group in this compound will also preferentially occupy the equatorial position.

References

- 1. This compound | C11H10FNO2 | CID 27282224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - C11H10FNO2 | CSSB00011815846 [chem-space.com]

- 3. 959246-81-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Deconvolution of Protein Targets for 4-(3-Fluorophenyl)piperidine-2,6-dione and Related Glutarimide-Based Molecular Glues

Abstract

The piperidine-2,6-dione (glutarimide) scaffold, central to compounds like thalidomide and its analogs, has defined a new paradigm in pharmacology: molecular glue-induced protein degradation. These small molecules function by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), reprogramming its specificity to recruit and mark non-native "neosubstrate" proteins for proteasomal degradation.[1][2][3] 4-(3-Fluorophenyl)piperidine-2,6-dione, sharing this core architecture, is presumed to operate via a similar mechanism. The identification of its specific neosubstrate targets is paramount to understanding its therapeutic potential and potential liabilities. This guide provides a comprehensive technical framework for researchers and drug developers to systematically identify and validate the protein targets of this compound class. We detail a multi-pronged strategy, combining state-of-the-art affinity-based and label-free proteomics with essential biochemical and cellular validation assays, emphasizing the rationale behind experimental choices to ensure robust and reliable target deconvolution.

The Molecular Glue Paradigm: Understanding the Core Mechanism

The Central Role of the CRL4-CRBN E3 Ligase Complex

The primary cellular interactor for glutarimide-based compounds is Cereblon (CRBN), which acts as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[2][4] This multi-protein machine is a key component of the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein degradation.[5] The CRL4-CRBN complex specifically mediates the transfer of ubiquitin to its target substrates, flagging them for destruction by the proteasome.[1]

Mechanism of Action: From Binding to Degradation

This compound and related molecules do not inhibit an enzyme in the traditional sense. Instead, they act as a "molecular glue," inducing a new protein-protein interaction.[6][7] The compound binds to a pocket on CRBN, altering its surface topology. This newly formed composite surface gains high affinity for proteins that do not normally interact with CRBN. These recruited proteins are known as neosubstrates.[8][9][10] Once a neosubstrate is brought into proximity with the E3 ligase machinery, it is poly-ubiquitinated and subsequently degraded by the proteasome.[11] The identity of the neosubstrates dictates the pharmacological effect of the compound. For example, the anti-myeloma activity of lenalidomide is driven by the degradation of transcription factors IKZF1 and IKZF3.[3][12][13]

A Multi-Pronged Strategy for Target Identification

No single method for target deconvolution is foolproof; each has inherent strengths and weaknesses.[14][15] Therefore, a successful strategy relies on employing orthogonal approaches to generate high-confidence candidate targets, which are then subjected to rigorous validation. The primary division in methodologies is between affinity-based techniques, which use a modified compound as bait, and label-free approaches, which assess the compound's effect on the native proteome.

| Methodology | Principle | Advantages | Disadvantages |

| Affinity Purification - Mass Spectrometry (AP-MS) | Immobilized compound "fishes" for binding partners from cell lysate.[16][17] | Directly identifies binding partners; well-established. | Compound modification can alter activity; risk of non-specific binders.[15] |

| Global Proteome Profiling (Expression Proteomics) | Quantifies changes in protein abundance across the proteome after compound treatment. | Directly identifies degraded proteins (neosubstrates); unbiased; no compound modification needed. | Does not identify direct binders that are not degraded; requires sensitive mass spectrometry. |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[18] | In-cell, label-free method; confirms direct target engagement. | Less suited for identifying transiently interacting neosubstrates; lower throughput. |

Table 1. Comparison of Primary Methodologies for Target Deconvolution.

Workflow 1: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone of chemical proteomics for identifying direct protein-small molecule interactions.[17][19][20] The core principle is to use an immobilized version of the compound of interest to capture its binding partners from a cell lysate.

Causality Behind Experimental Design

The most critical step is the design of the affinity probe. A linker and an enrichment handle (e.g., biotin) must be attached to the parent molecule, this compound. The key is to choose an attachment point that does not disrupt the compound's interaction with CRBN. For glutarimide-based molecules, modification should be distal to the glutarimide ring, which is essential for CRBN binding. It is imperative to synthesize and test several probe variants to ensure that the modified compound retains the biological activity of the parent molecule, such as the ability to degrade known neosubstrates of similar compounds.[21]

Detailed Protocol: AP-MS

-

Probe Immobilization: Incubate biotinylated this compound with streptavidin-coated magnetic beads for 1 hour at 4°C. Wash beads three times with lysis buffer to remove unbound probe.

-

Cell Lysis: Culture relevant cells (e.g., multiple myeloma cell line MM.1S) to ~80% confluency. Harvest and lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify lysate by centrifugation.

-

Affinity Pulldown: Incubate the cell lysate (1-2 mg total protein) with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.

-

Control Incubations (Crucial for Trustworthiness):

-

Negative Control: Incubate lysate with streptavidin beads alone to identify proteins that bind non-specifically to the matrix.

-

Competition Control: Pre-incubate the lysate with a 100-fold molar excess of free, unmodified this compound for 1 hour before adding the probe-conjugated beads.

-

-

Washing: Vigorously wash the beads 5-7 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Protein Identification: Separate eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins present in the probe pulldown but absent or significantly reduced in both the beads-only and competition controls. These are your high-confidence candidate interactors.

Workflow 2: Global Proteome Profiling (Expression Proteomics)

This unbiased approach directly addresses the primary functional output of a molecular glue degrader: the degradation of its neosubstrates.[14] The experiment identifies which proteins decrease in abundance following treatment with the compound.

Causality Behind Experimental Design

The rationale here is direct: if the compound works by inducing degradation of a neosubstrate via the proteasome, then the cellular level of that protein should decrease over time. By using quantitative mass spectrometry to compare the entire proteome of treated versus untreated cells, we can pinpoint these degradation events. This method avoids any modification of the compound, ensuring the observed effects are from the molecule in its native state. A time-course experiment is often valuable to distinguish direct, rapid degradation from secondary, downstream effects on protein expression.

Detailed Protocol: Global Proteomics

-

Cell Treatment: Plate cells in multiple replicates for each condition. Treat one set with a vehicle control (e.g., DMSO) and the other with this compound at a biologically active concentration (e.g., 1-10 µM).

-

Time Course: Harvest cells at an appropriate time point (e.g., 8, 16, or 24 hours) to allow for protein turnover.

-

Protein Extraction and Digestion: Lyse cells in a denaturing buffer (e.g., containing urea) to ensure complete protein solubilization. Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides using trypsin.

-

Quantitative Mass Spectrometry: Analyze the peptide mixtures using LC-MS/MS. For robust quantification, isobaric labeling (e.g., TMT) or label-free quantification (LFQ) methods should be employed.

-

Data Analysis: Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer). Perform statistical analysis to identify proteins with a significant decrease in abundance in the compound-treated samples compared to the vehicle control. Results are typically visualized using a volcano plot. Proteins that are significantly downregulated are strong candidates for being neosubstrates.

Essential Validation of Candidate Targets

Primary screening methods will generate a list of candidate targets. Rigorous validation is essential to confirm these hits and build a robust understanding of the compound's mechanism of action.

-

Western Blotting: This is the most direct method to validate degradation. Using specific antibodies, confirm that the levels of candidate proteins are reduced in cells upon compound treatment, and show that this effect is dose- and time-dependent.

-

CRBN Dependence Assay: To prove that the degradation is mediated by the molecular glue mechanism, repeat the degradation experiment in cells where CRBN has been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA). A true neosubstrate will not be degraded in the absence of CRBN.

-

Co-Immunoprecipitation (Co-IP): This biochemical assay can validate the formation of the key ternary complex (Neosubstrate-Glue-CRBN). In this experiment, an antibody against CRBN is used to pull down CRBN and its binding partners from lysates of cells treated with the compound. The presence of the candidate neosubstrate in the pulldown material (detected by Western blot) confirms its recruitment to CRBN.

Summary and Outlook

Identifying the protein targets of this compound requires a systematic and multi-faceted approach. By combining the strengths of unbiased discovery proteomics with the direct binding information from affinity-based methods, researchers can generate a high-quality list of candidate neosubstrates. Each candidate must then be rigorously validated through orthogonal biochemical and cellular assays to confirm its status as a true target. This integrated strategy, grounded in a clear understanding of the underlying molecular glue mechanism, provides a reliable path to deconvoluting the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent. The continued evolution of chemoproteomic technologies will undoubtedly further refine and accelerate this critical process in drug discovery.[5]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gosset.ai [gosset.ai]

- 5. frontiersin.org [frontiersin.org]

- 6. Molecular glues tackle undruggable targets | CAS [cas.org]

- 7. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gosset.ai [gosset.ai]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifesensors.com [lifesensors.com]

- 12. Thalidomide reveals path for targeting "undruggable" transcription factors for cancer treatment | Broad Institute [broadinstitute.org]

- 13. ashpublications.org [ashpublications.org]

- 14. Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems - ProQuest [proquest.com]

- 15. researchgate.net [researchgate.net]

- 16. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 17. tandfonline.com [tandfonline.com]

- 18. europeanreview.org [europeanreview.org]

- 19. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to 4-(3-Fluorophenyl)piperidine-2,6-dione: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Emergence of a Key Pharmacophore

The piperidine-2,6-dione, or glutarimide, moiety is a cornerstone in medicinal chemistry, most notably recognized as the core structure of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][2] These molecules have revolutionized the treatment of certain hematological malignancies. The discovery of their direct binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) has opened a new era of targeted protein degradation, primarily through the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] Within this landscape, 4-(3-Fluorophenyl)piperidine-2,6-dione emerges as a compound of significant interest. The introduction of a fluorine atom on the phenyl ring can modulate key drug-like properties, including metabolic stability, lipophilicity, and binding interactions, making it a valuable subject of investigation for researchers in oncology, neuroscience, and beyond.[5] This guide provides a comprehensive overview of the synthesis, mechanism of action, and potential therapeutic applications of this compound, grounded in the established principles of its chemical class.

Chemical Synthesis and Characterization

The synthesis of 4-aryl-piperidine-2,6-diones can be achieved through several established synthetic routes. While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient pathway can be designed based on well-precedented reactions for analogous structures.[6][7]

Proposed Synthetic Pathway: A Step-by-Step Protocol

The most common approach involves the condensation of an appropriately substituted aniline with glutaric anhydride, followed by a cyclization step. A more versatile approach for creating the 4-aryl substitution involves a Michael addition reaction.

Protocol: Synthesis via Michael Addition

-

Starting Materials: 3-Fluorobenzaldehyde, Malonic acid, Acrylamide, and a suitable base (e.g., piperidine for Knoevenagel, Sodium ethoxide for Michael addition).

-

Step 1: Knoevenagel Condensation.

-

To a solution of 3-fluorobenzaldehyde and malonic acid in a suitable solvent like pyridine or ethanol with a catalytic amount of piperidine, heat the mixture to reflux.

-

This reaction forms 3-(3-fluorophenyl)acrylic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by acidification and filtration.

-

-

Step 2: Amidation.

-

The resulting acrylic acid derivative is then converted to its corresponding amide, 3-(3-fluorophenyl)acrylamide, using standard amidation conditions (e.g., thionyl chloride followed by ammonia).

-

-

Step 3: Michael Addition and Cyclization.

-

In a Michael reaction, diethyl malonate is added to 3-(3-fluorophenyl)acrylamide in the presence of a strong base like sodium ethoxide in an anhydrous alcohol solvent.

-

The resulting adduct undergoes an intramolecular cyclization upon heating, with the elimination of ethanol, to form the desired this compound.

-

The final product can be purified by recrystallization or column chromatography.

-

Characterization: The structure of the synthesized this compound (CAS 959246-81-2) should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8][9]

| Property | Value |

| Molecular Formula | C₁₁H₁₀FNO₂ |

| Molecular Weight | 207.20 g/mol |

| CAS Number | 959246-81-2 |

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Mechanism of Action: The Cereblon Connection

The biological activity of the glutarimide scaffold is intrinsically linked to its ability to bind to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[2][10] This interaction is the cornerstone of the therapeutic effects of IMiDs and the operational principle of many PROTACs.[4]

Binding to the CRBN E3 Ligase Complex

The piperidine-2,6-dione ring of this compound is predicted to bind within a specific pocket of the CRBN protein. This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. The glutarimide moiety itself is crucial for this interaction.

This binding event can have two primary consequences:

-

Molecular Glue Effect: The binding of the ligand can alter the surface of CRBN, leading to the recruitment of neosubstrate proteins that are not typically recognized by the E3 ligase complex.[2] This new ternary complex (CRBN-ligand-neostrate) formation triggers the ubiquitination and subsequent proteasomal degradation of the neosubstrate. This is the mechanism behind the anticancer activity of lenalidomide, which induces the degradation of transcription factors IKZF1 and IKZF3 in multiple myeloma cells.[10]

-

PROTAC Development: The piperidine-2,6-dione moiety can be incorporated as the E3 ligase-binding handle in a PROTAC. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (like CRBN), and a linker. The PROTAC simultaneously binds to the POI and the E3 ligase, bringing them into close proximity and inducing the ubiquitination and degradation of the POI.[3][11]

Signaling Pathway Diagram

Caption: Mechanism of CRBN-mediated protein degradation.

Potential Therapeutic Applications

The structural similarity of this compound to known bioactive molecules suggests its potential utility in several therapeutic areas.

Oncology

The primary and most explored application of CRBN ligands is in cancer therapy.[12][13] As a standalone agent, this compound could potentially exhibit "molecular glue" properties, inducing the degradation of oncogenic proteins. However, its more immediate and versatile application is as a building block for PROTACs. Researchers can chemically link this CRBN ligand to a warhead that binds to a specific cancer-driving protein, thereby targeting it for degradation. The 3-fluoro substitution may offer advantages in terms of cell permeability and metabolic stability compared to non-fluorinated analogs.[14]

Neurodegenerative Disorders

There is growing interest in the role of the ubiquitin-proteasome system in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16] The accumulation of misfolded proteins is a hallmark of these conditions. Molecules that can modulate the protein degradation machinery, such as CRBN ligands, are therefore of interest. While direct evidence is needed, the piperidine scaffold is found in numerous CNS-active drugs, and exploring the neuroprotective effects of this compound is a logical avenue for future research.[17][18]

Experimental Workflow: CRBN Binding Assay

A crucial first step in characterizing a novel glutarimide derivative is to confirm its binding to CRBN. A common method is a competitive binding assay.

Protocol: Competitive Fluorescence Polarization (FP) Assay

-

Reagents: Recombinant human CRBN-DDB1 protein complex, a known fluorescently-labeled CRBN ligand (e.g., a thalidomide-BODIPY conjugate), and the test compound (this compound).

-

Procedure:

-

A fixed concentration of the CRBN-DDB1 complex and the fluorescent probe are incubated together. This results in a high fluorescence polarization signal as the large protein complex tumbles slowly in solution.

-

Increasing concentrations of the unlabeled test compound are then added.

-

If the test compound binds to CRBN, it will displace the fluorescent probe, which will then tumble more rapidly, leading to a decrease in the fluorescence polarization signal.

-

-

Data Analysis: The data is plotted as fluorescence polarization versus the concentration of the test compound. An IC₅₀ value (the concentration of the test compound that displaces 50% of the fluorescent probe) can then be calculated to determine the binding affinity.

Caption: Workflow for a competitive FP-based CRBN binding assay.

Conclusion and Future Directions